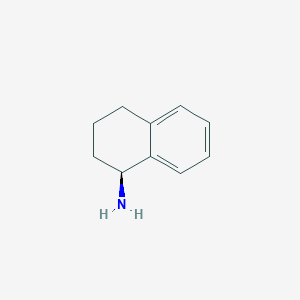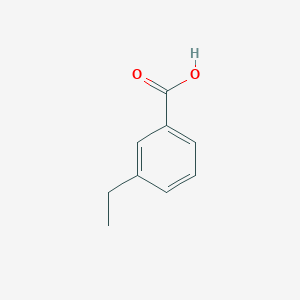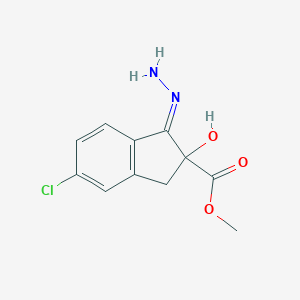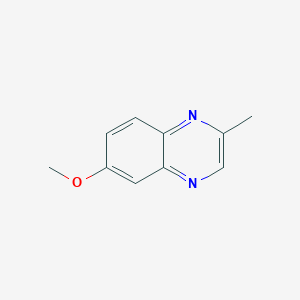
6-Methoxy-2-methylquinoxaline
Descripción general
Descripción
6-Methoxy-2-methylquinoxaline is a chemical compound with the molecular formula C10H10N2O . It is used for research purposes.
Synthesis Analysis
The synthesis of quinoxaline derivatives has been a subject of extensive research due to their wide range of physicochemical and biological activities . Various synthetic strategies have been developed for the construction of the quinoxaline scaffold .Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-methylquinoxaline can be analyzed using sophisticated computational methodologies . Tools like MolView can be used to convert the molecule into a 3D model for better visualization .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methoxy-2-methylquinoxaline include its molecular weight, which is 174.20 g/mol . More detailed properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Anti-Tubercular Agents
Research has uncovered that derivatives of quinoxaline, including those related to 6-Methoxy-2-methylquinoxaline, show significant potential as anti-tubercular agents. For instance, synthesized compounds with a quinoxaline base demonstrated minimum inhibitory concentration (MIC) values that indicate moderate to significant anti-tubercular activity against various strains of Mycobacterium tuberculosis, suggesting the promise of these compounds in treating tuberculosis (Srinivasarao et al., 2020). Similarly, another study synthesized and evaluated 2-acetyl and 2-benzoyl-6(7)-substituted quinoxaline 1,4-di-N-oxide derivatives, finding that certain derivatives had good antitubercular activity, highlighting their potential as leads for new antitubercular compounds (Jaso et al., 2003).
Tubulin-Binding Tumor-Vascular Disrupting Agents
A class of compounds including 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, closely related to 6-Methoxy-2-methylquinoxaline, has been identified as tubulin-binding tumor-vascular disrupting agents (tumor-VDAs). These compounds inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature, demonstrating significant potential in cancer therapy (Cui et al., 2017). Moreover, optimization of 4-(N-Cycloamino)phenylquinazolines, a novel class of tubulin-polymerization inhibitors targeting the colchicine site, showed that compounds with a quinoxaline scaffold, including 6-Methoxy-2-methylquinoxaline derivatives, exhibited high in vitro cytotoxic activity and significant potency against tubulin assembly, further supporting their use in cancer treatment (Wang et al., 2014).
Corrosion Inhibition
Quinoxaline derivatives have been studied for their corrosion inhibition properties. For example, three quinoxalinone derivatives, including variants of 6-Methoxy-2-methylquinoxaline, were investigated for their effectiveness in inhibiting mild steel corrosion in an acidic medium. These compounds showed promising results, acting as mixed-type inhibitors and forming a protective film on the steel surface, suggesting their potential application in protecting industrial materials from corrosion (Tazouti et al., 2016).
Fluorescence Applications and Zn(II) Detection
Research indicates that derivatives of 6-Methoxy-2-methylquinoxaline can serve as precursors for specific fluorophores like Zinquin ester, which is used for Zn(II) detection. These compounds exhibit a bathochromic shift in ultraviolet/visible spectra upon the addition of Zn(II) to the solution, indicating their potential as sensitive fluorescence-based detectors for zinc ions, which are crucial in various biological processes (Kimber et al., 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-methoxy-2-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-6-11-10-5-8(13-2)3-4-9(10)12-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLYZMMJKAVJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=C(C=CC2=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methylquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




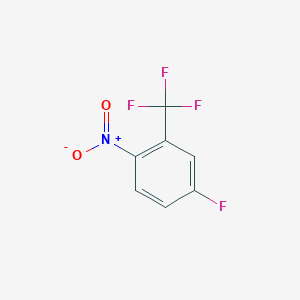
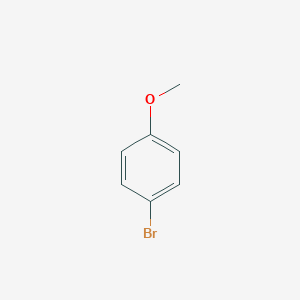
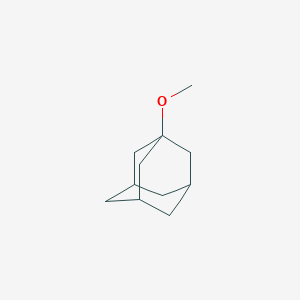
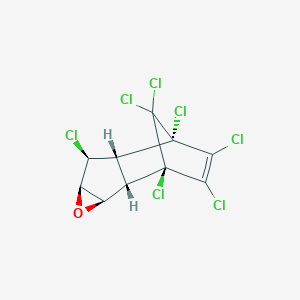
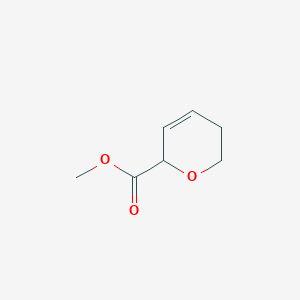
![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid](/img/structure/B123552.png)
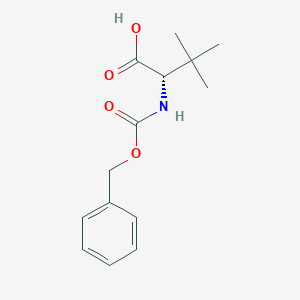
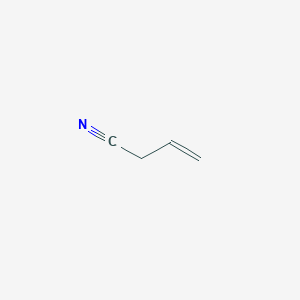
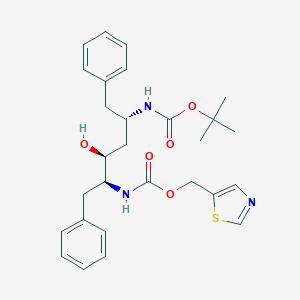
![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)
